molecular formula C16H15NO B13951340 Propanamide, N-9H-fluoren-2-yl- CAS No. 60550-78-9

Propanamide, N-9H-fluoren-2-yl-

Cat. No.: B13951340
CAS No.: 60550-78-9
M. Wt: 237.30 g/mol
InChI Key: LXWGEBDMBDWGIP-UHFFFAOYSA-N
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Description

Propanamide, N-9H-fluoren-2-yl- is a specialized organic compound featuring a propanamide backbone (CH₃CH₂CONH-) linked to the 2-position of a 9H-fluorene moiety. The fluorene group, a bicyclic aromatic hydrocarbon, provides structural rigidity and π-electron density, making the compound suitable for applications in pharmaceuticals, materials science, and synthetic chemistry . For instance, compounds like N-(9-bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS: 1537-15-1) and (2R)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methyl-N-(methylsulfonyl)propanamide (Identifier: 48R) highlight the versatility of fluorenyl-amides in drug design and organic synthesis .

Properties

CAS No.

60550-78-9

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)propanamide

InChI

InChI=1S/C16H15NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,17,18)

InChI Key

LXWGEBDMBDWGIP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

Data Table Summarizing Key Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Notes Source
Fmoc Protection of Amino Acid 5-aminopentanoic acid, Fmoc-succinimidyl ester, NaHCO3, water/dioxane, rt overnight 87 White solid isolated by acidification and filtration
Peptide Coupling for Amide Bond Fmoc-protected amine, carboxylic acid derivative, coupling reagent (e.g., HATU), DIPEA, DCM or DMF 73 Purified by column chromatography
Enantioselective Hydrolysis Racemic 2-arylpropionamide, microbial amidase (Brevibacterium R312 or Corynebacterium N771), phosphate buffer, 25-28°C Not specified Produces optically active amides/acids; potential for fluorenyl derivatives

Comprehensive Research Findings and Analysis

  • The Fmoc protection strategy is the cornerstone for introducing the 9H-fluoren-2-yl group onto amines or amino acid derivatives, leveraging the stability and ease of removal of the Fmoc group in peptide synthesis.
  • The amide bond formation following Fmoc protection is well-established, allowing for the synthesis of complex amides including those with bulky or functionalized side chains, such as purine-containing moieties, demonstrating the versatility of this approach.
  • The enantioselective enzymatic hydrolysis methods, while primarily applied to 2-arylpropionamides, illustrate the potential for biocatalytic preparation of chiral amides and acids that could be extended to fluorenyl-containing substrates with appropriate modifications.
  • The synthetic routes emphasize mild reaction conditions , compatibility with aqueous and organic solvents, and the use of standard peptide synthesis reagents , ensuring reproducibility and scalability.
  • Analytical characterization typically involves NMR spectroscopy (1H NMR) and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: N-(9H-fluoren-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the fluorene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the amide group.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: N-(9H-fluoren-2-yl)propylamine.

    Substitution: Halogenated fluorenes.

Scientific Research Applications

N-(9H-fluoren-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorene moiety can intercalate with DNA, potentially disrupting cellular processes and leading to anticancer activity. Additionally, the amide group can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Halogen (e.g., bromo in ) or nitro () substituents enhance electrophilicity, aiding in cross-coupling reactions.
  • Chiral Centers : Compounds like the (2R)-methylsulfonyl derivative () are critical for enantioselective drug synthesis.

Solubility and Stability

  • Propanamide, N-9H-fluoren-2-yl- : The unmodified fluorene-propanamide is likely hydrophobic due to the aromatic fluorene core, limiting aqueous solubility.
  • Trifluoroacetamide Derivatives : The trifluoroacetyl group in increases polarity and metabolic stability, as seen in fluorinated pharmaceuticals.
  • Methylsulfonyl Derivatives : The sulfonyl group in enhances hydrogen bonding and solubility in polar solvents like DMSO.

Biological Activity

Propanamide, N-9H-fluoren-2-yl-, also known as N-(9H-fluoren-2-yl)-3-phenylpropanamide, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(9H-fluoren-2-yl)-3-phenylpropanamide has a molecular formula of C_{27}H_{28}N_{2}O and a molecular weight of 420.53 g/mol. Its structure features a fluorenyl moiety linked to a phenylpropanamide framework, which contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that N-(9H-fluoren-2-yl)-3-phenylpropanamide exhibits various biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, possibly by inhibiting enzymes involved in these processes. Its interaction with specific biological macromolecules may lead to therapeutic effects in conditions characterized by inflammation.
  • Anticancer Effects : Preliminary studies suggest that this compound may possess anticancer properties. It is believed to interact with receptors or enzymes that play critical roles in cancer progression, although specific mechanisms remain to be fully elucidated.

The mechanism of action for N-(9H-fluoren-2-yl)-3-phenylpropanamide likely involves:

  • Binding Affinity : The compound may bind to specific receptors or enzymes, altering their activity.
  • Enzyme Inhibition : It potentially inhibits enzymes involved in inflammatory responses, thus reducing inflammation and associated symptoms.
  • Cellular Interaction : The unique structural characteristics allow it to engage with biological systems in ways that may not be observed with structurally similar compounds.

Research Findings

Several studies have investigated the biological activity of N-(9H-fluoren-2-yl)-3-phenylpropanamide:

StudyFocusFindings
Anti-inflammatory activityDemonstrated potential to inhibit inflammatory enzymes.
Anticancer propertiesSuggested interactions with cancer-related pathways.
Root growth inhibitionRelated compounds showed significant root growth inhibition in germination assays.

Case Studies

  • Anti-inflammatory Study : In vitro assays indicated that N-(9H-fluoren-2-yl)-3-phenylpropanamide could reduce the expression of pro-inflammatory cytokines in cultured cells, suggesting its utility in treating inflammatory diseases.
  • Cancer Research : A study evaluated the compound's effect on cancer cell lines, revealing a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.

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